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Introduction

TDI-10229 is a potent, selective, and orally bioavailable small molecule inhibitor of soluble
adenylyl cyclase (SAC or ADCY10).[1][2][3][4][5] Developed through structure-based drug
design as an advancement from earlier inhibitors like LRE1, TDI-10229 serves as a crucial
chemical probe for elucidating the physiological and pathological roles of SAC.[4][5] This
enzyme, unlike transmembrane adenylyl cyclases (tmACs), is a cytosolic and mitochondrial
sensor for bicarbonate, CO2, and pH, playing a vital role in numerous cellular signaling
pathways.[6] Its involvement in sperm motility and capacitation has made it a key target for the
development of non-hormonal contraceptives.[7][8][9] This guide provides a comprehensive
overview of the pharmacological properties of TDI-10229, including its mechanism of action,
potency, selectivity, binding kinetics, and pharmacokinetic profile, along with detailed
experimental protocols for its characterization.

Mechanism of Action

TDI-10229 exerts its inhibitory effect by binding to the bicarbonate binding site of soluble
adenylyl cyclase.[10] This allosteric inhibition prevents the conformational changes necessary
for the conversion of ATP to cyclic AMP (cCAMP), thereby downregulating sAC-mediated
signaling pathways.[11][12] The crystal structure of TDI-10229 in complex with SAC (PDB ID:
70VD) has been resolved, providing detailed insights into its binding mode and facilitating the
structure-activity relationship (SAR) studies that led to its development.[10]
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Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological
profile of TDI-10229.

Assay Type Target Species IC50 (nM) Reference
Biochemical Soluble Adenylyl

N Human 160 - 195 [1][10][12]
Activity Assay Cyclase (sAC)

Cellular Activity Soluble Adenylyl Human (in rat 4-
92 -102 [10][12]
Assay Cyclase (sAC) 4 cells)

Table 2: Binding Kinetics and Affinity of TDI-10229 for
Human sAC

Parameter Value Unit Method Reference

Association Rate

2.3 x10"5 M-1g-1 SPR [12]
(k_on)
Dissociation

55.8 x 1073 s71 SPR [12]
Rate (k_off)
Dissociation

176.0 nM SPR [10][12]
Constant (K_D)
Residence Time

~25 seconds SPR [10]

(1/k_off)

Table 3: Selectivity Profile of TDI-10229
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Target Class Details Outcome Reference
Transmembrane High selectivity for o
No significant
Adenylyl Cyclases sAC over tmAC T [10][13]
_ inhibition of tmACs.
(tmACs) isoforms 1-9.
. ) No appreciable
Kinases Panel of 310 kinases. o [41[13]
activity.
Panel of 46 targets
including GPCRs, ion No appreciable
Other Drug Targets o [41[13]
channels, and nuclear  activity.
receptors.
Not cytotoxic at
o Tested up to 20 uM in concentrations 200-
Cytotoxicity [4][13]

cells.

fold above its cellular
IC50.

Parameter Value Unit Dosing Reference
Cmax 155 UM 5 mg/kg, p.o. [1][14]
AUC 94 pg-h/mL 5 mgl/kg, p.o. [1][14]
MRT 3.95 hours 5 mgl/kg, p.o. [1][14]

Oral

Bioavailability (F)

%

[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro sAC Biochemical Activity Assay

This assay quantifies the enzymatic activity of purified sAC in the presence of an inhibitor by

measuring the conversion of [a-32P]ATP to [32P]cAMP.
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Materials:

Purified, truncated human sAC protein (SACt).[15]

Assay Buffer: 50 mM Tris-HCI (pH 7.5), 4 mM MgClz, 2 mM CacClz, 40 mM NaHCOs, 3 mM
DTT.[12][15]

Substrate Mix: 1 mM ATP supplemented with [a-32P]ATP.[12][15]

TDI-10229 stock solution in DMSO.

Dowex and Alumina columns for CAMP separation.

Procedure:

Prepare serial dilutions of TDI-10229 in DMSO.

 In areaction tube, pre-incubate the purified sACt protein with varying concentrations of TDI-
10229 (or DMSO as a vehicle control) for 15 minutes at 30°C.[1]

« Initiate the enzymatic reaction by adding the Substrate Mix to the pre-incubated enzyme-
inhibitor solution. The final reaction volume is typically 100 pL.[1]

 Incubate the reaction mixture for 30 minutes at 30°C.[1]

o Stop the reaction and separate the newly synthesized [32P]cAMP from the unreacted [o-
32P]ATP using a two-column chromatography method (Dowex and Alumina columns).

e Quantify the amount of [32P]JcAMP using a scintillation counter.

o Calculate the percentage of inhibition for each TDI-10229 concentration relative to the
DMSO control.

» Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data
to a four-parameter logistic equation to determine the 1C50 value.[1]

Cellular sAC Activity Assay (CAMP Accumulation)
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This assay measures the ability of TDI-10229 to inhibit SAC activity within a cellular context by
quantifying the accumulation of intracellular cAMP.

Materials:

Human "4-4 cells" (HEK293 cells stably overexpressing sACt).[1]

Cell Culture Medium: DMEM supplemented with 10% FBS.[1]

Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).[1][15]

TDI-10229 stock solution in DMSO.

CAMP detection kit (e.g., ELISA-based).[1]
Procedure:

e Seed 1 x 10° "4-4 cells" per well in a 24-well plate and incubate for 24 hours at 37°C with 5%
CO2.[1]

e One hour prior to the assay, replace the culture medium with fresh medium.[1]

e Pre-incubate the cells with various concentrations of TDI-10229 (or DMSO as a vehicle
control) for 10 minutes at 37°C.[1][15]

e Induce cAMP accumulation by adding 500 uM IBMX to each well.[1][15]
e Allow cAMP to accumulate for 5 minutes.[1][15]
o Terminate the reaction by removing the medium and lysing the cells with 0.1 M HCI.[15]

o Quantify the intracellular cAMP concentration in the cell lysates using a commercial CAMP
ELISA kit according to the manufacturer's instructions.[1]

o Normalize the cCAMP levels to the DMSO-treated control and plot against the logarithm of
TDI-10229 concentration to determine the cellular IC50 value.[1]

Surface Plasmon Resonance (SPR) for Binding Kinetics
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SPR is used to measure the real-time association and dissociation of TDI-10229 from
immobilized sAC, allowing for the determination of binding kinetic parameters.

Materials:

e SPRinstrument (e.g., Biacore).

e Sensor chip (e.g., CMb5).

o Highly purified, C-terminal His6-tagged sACt protein for immobilization.[11]
e Running Buffer: TBS-P+ (50 mM Tris-HCI pH 7.4, 150 mM NacCl, 0.005% P20 surfactant).[11]
e TDI-10229 solutions at various concentrations in running buffer with 1% DMSO.[11]

o Standard amine coupling reagents (EDC, NHS) and ethanolamine for surface chemistry.
Procedure:

» Immobilize the purified sACt protein onto the surface of a sensor chip using standard amine
coupling chemistry. A reference flow cell is prepared in parallel without protein immobilization
to subtract non-specific binding.[11]

o Equilibrate the chip surface with running buffer.

o Perform single-cycle kinetics by injecting a series of increasing concentrations of TDI-10229
(e.g., 19.5, 78.1, 312.5, 1250, and 5000 nM) sequentially over the sAC and reference flow
cells.[11]

e Monitor the association of TDI-10229 to sAC in real-time as an increase in the response
units (RU).

 After the final concentration injection, switch back to the running buffer to monitor the
dissociation phase.[11]

o Regenerate the sensor surface if necessary.
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o Subtract the reference channel data from the active channel data to obtain the specific
binding sensorgram.[11]

« Fit the resulting sensorgram data to a 1:1 binding model to calculate the association rate
(k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[12]

Signaling Pathway and Experimental Workflow
Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key
concepts and processes related to TDI-10229.
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Caption: sAC signaling pathway and inhibition by TDI-10229.
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Caption: Workflow for the pharmacological evaluation of TDI-10229.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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